4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.
Preparation Methods
The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methoxycarbonylphenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid undergoes a Suzuki-Miyaura coupling reaction with a suitable halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (around 80-100°C) under an inert atmosphere.
Chemical Reactions Analysis
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like amines or thiols.
Scientific Research Applications
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with other enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(3-Fluoro-5-methoxycarbonylphenyl)nicotinic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxycarbonylphenylboronic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Nicotinic acid derivatives: Other nicotinic acid derivatives, such as methyl nicotinate and niacin, have different functional groups but share the nicotinic acid core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-4-8(5-10(15)6-9)11-2-3-16-7-12(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGJDSCKGIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692717 |
Source
|
Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-05-9 |
Source
|
Record name | 4-[3-Fluoro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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